[2-(Methylsulfanyl)phenyl][4-(phenylsulfonyl)piperazin-1-yl]methanone
Overview
Description
[2-(Methylsulfanyl)phenyl][4-(phenylsulfonyl)piperazin-1-yl]methanone: is a complex organic compound that features both a phenyl and a piperazine ring The compound is characterized by the presence of a methylsulfanyl group attached to the phenyl ring and a phenylsulfonyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methylsulfanyl)phenyl][4-(phenylsulfonyl)piperazin-1-yl]methanone typically involves multi-step organic synthesis. One common method includes the reaction of 2-(methylsulfanyl)benzoyl chloride with 4-(phenylsulfonyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors to maintain consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Phenylsulfides.
Substitution: Various substituted piperazines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for high-throughput screening .
Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules .
Medicine: Its ability to cross the blood-brain barrier makes it a candidate for further pharmacological studies .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .
Mechanism of Action
The mechanism of action of [2-(Methylsulfanyl)phenyl][4-(phenylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural modifications. The pathways involved may include signal transduction cascades, where the compound modulates the activity of key proteins involved in cellular processes .
Comparison with Similar Compounds
- 4-(Phenylsulfonyl)piperazin-1-ylmethanone
- (2-Chlorophenyl)[4-(phenylsulfonyl)-1-piperazinyl]methanone
- 4-[5-(Methylsulfonyl)-phenyl]piperazin-1-ylmethanone derivatives
Uniqueness: The uniqueness of [2-(Methylsulfanyl)phenyl][4-(phenylsulfonyl)piperazin-1-yl]methanone lies in its dual functional groups, which allow for a wide range of chemical modifications and applications. The presence of both a methylsulfanyl and a phenylsulfonyl group provides distinct reactivity patterns compared to similar compounds .
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(2-methylsulfanylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-24-17-10-6-5-9-16(17)18(21)19-11-13-20(14-12-19)25(22,23)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSYQRUXLDPXDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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